molecular formula C10H11NO2 B3338919 Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate CAS No. 162960-27-2

Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate

Cat. No.: B3338919
CAS No.: 162960-27-2
M. Wt: 177.2 g/mol
InChI Key: TVUHDBRCDCCESH-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Carboxylates as Structural Motifs in Chemical Research

Cyclopropane carboxylates are highly valued structural motifs in organic synthesis. The three-membered cyclopropane ring is characterized by significant ring strain, which imparts high reactivity. ketonepharma.com This inherent strain makes these compounds versatile intermediates for constructing more complex molecular architectures. ketonepharma.comketonepharma.com

The cyclopropyl (B3062369) group can confer unique properties upon a molecule. Its rigid conformation and the nature of its carbon-hydrogen bonds can lead to enhanced biological activity, increased metabolic stability, improved potency, and reduced off-target effects in pharmacologically active compounds. nih.gov Consequently, cyclopropane-containing molecules are prevalent in pharmaceuticals and agrochemicals. ketonepharma.comketonepharma.comnih.gov Methyl cyclopropane carboxylate, a simple derivative, serves as a fundamental building block for introducing the cyclopropane moiety into larger structures, enabling the development of novel compounds with distinct biological and chemical properties. ketonepharma.comguidechem.com

Distinctive Characteristics of the Pyridine (B92270) Moiety in Organic Synthesis

The pyridine ring is a ubiquitous six-membered heteroaromatic system and one of the most important scaffolds in medicinal chemistry and drug design. nih.govnih.govwpmucdn.com Its presence is noted in numerous natural products, including vitamins and alkaloids. nih.gov The nitrogen atom within the ring imparts a set of distinctive characteristics that are highly advantageous in organic synthesis.

Pyridine is a weakly alkaline, water-miscible compound. wikipedia.org The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base, allowing it to react with acids to form stable salts. nih.govyoutube.com This basicity is often exploited to neutralize acids produced during a reaction. nih.gov The electronegative nitrogen atom also influences the aromatic ring's reactivity, making it less susceptible to electrophilic substitution than benzene (B151609) but more prone to nucleophilic substitution, primarily at the C-2 and C-4 positions. nih.govwikipedia.org Furthermore, the pyridine moiety can act as a ligand for metal catalysts and as a hydrogen bond acceptor, which can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. nbinno.com Its derivatives have found diverse applications as therapeutic agents, agrochemicals, and functional materials. nih.govyoutube.com

Historical Development of Cyclopropanation Methodologies Relevant to Pyridylcyclopropane Systems

The synthesis of cyclopropane rings, a process known as cyclopropanation, has a rich history. One of the earliest methods was the Wurtz coupling of 1,3-dibromopropane, first reported by August Freund in 1881. wikipedia.org A significant advancement came in 1958 with the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid that reacts with alkenes. wikipedia.orgethz.ch This method is noted for its reliability and the stereospecificity directed by Lewis basic groups near the double bond. ethz.ch

Another major approach involves the use of diazo compounds. wikipedia.org The reaction with alkenes can proceed via a 1,3-dipolar cycloaddition to form a pyrazoline, which is then decomposed thermally or photochemically to yield the cyclopropane. wikipedia.org The development of metal-catalyzed reactions, particularly with rhodium and cobalt, has allowed for greater control and efficiency in cyclopropanations using diazo compounds. nih.govorganic-chemistry.org

More recently, methodologies have evolved to include biocatalytic and photoredox-catalyzed approaches. Hemoproteins, such as myoglobin (B1173299) and cytochromes P450, have been engineered to catalyze asymmetric olefin cyclopropanation reactions with high stereoselectivity. nih.govwpmucdn.com A notable innovation is the use of pyridotriazoles as stable carbene precursors for the enzymatic synthesis of pyridine-functionalized cyclopropanes. nih.govwpmucdn.com Additionally, photoredox catalysis has enabled cyclopropane synthesis under mild conditions through radical addition-polar cyclization cascades, showcasing broad functional group tolerance. nih.gov

Overview of Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate within Current Synthetic Paradigms

This compound is a heterocyclic building block that incorporates both the reactive cyclopropane ring and the versatile pyridine moiety. bldpharm.com This combination of structural motifs makes it a valuable scaffold for medicinal chemistry. nih.govwpmucdn.com The development of stereodivergent synthetic methods, such as those employing engineered hemoproteins with pyridotriazole carbene precursors, provides a direct pathway to optically active pyridine-containing cyclopropanes. wpmucdn.com These advanced synthetic strategies allow for the asymmetric cyclopropanation of a variety of olefins, yielding valuable chiral building blocks for drug discovery. nih.govwpmucdn.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 162960-27-2
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Storage Conditions Inert atmosphere, 2-8°C

Data sourced from supplier information. bldpharm.com

The strategic placement of the pyridine ring at the 1-position of the cyclopropane carboxylate ester offers multiple avenues for further chemical modification, making it a key intermediate in the synthesis of more complex, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-pyridin-2-ylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9(12)10(5-6-10)8-4-2-3-7-11-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUHDBRCDCCESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597027
Record name Methyl 1-(pyridin-2-yl)cyclopropane-1-carboxylate
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Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162960-27-2
Record name Cyclopropanecarboxylic acid, 1-(2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162960-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(pyridin-2-yl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Control in the Synthesis of Methyl 1 Pyridin 2 Yl Cyclopropanecarboxylate

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct pathway to enantiomerically enriched cyclopropanes. The primary approach involves the catalytic asymmetric cyclopropanation of a corresponding vinylpyridine with a diazoacetate, mediated by a chiral catalyst. Hemoproteins, for instance, have emerged as effective biocatalysts for such carbene transfer reactions. wpmucdn.com Engineered myoglobins have demonstrated high efficiency and stereoselectivity in the asymmetric cyclopropanation of various olefins, including those that are electron-rich and electron-deficient. nih.govwpmucdn.com

Design and Application of Chiral Catalysts

The development of chiral catalysts has been instrumental in advancing asymmetric cyclopropanation. Transition metal complexes, particularly those of rhodium and copper, featuring chiral ligands, are widely employed to induce enantioselectivity in the reaction between an alkene and a carbene precursor.

Chiral dirhodium(II) carboxylates are highly effective catalysts for the enantioselective cyclopropanation of olefins. nih.gov These paddlewheel complexes create a chiral environment around the active rhodium center, influencing the trajectory of the incoming olefin and the subsequent carbene transfer. The design of the chiral ligands is crucial for achieving high levels of stereocontrol. For instance, a heteroleptic dirhodium paddlewheel complex with three chiral carboxylate ligands and one achiral acetamidate ligand has shown unique effectiveness in the asymmetric cyclopropanation of olefins with α-stannylated α-diazoacetate derivatives. nih.gov The steric and electronic properties of the ligands can be fine-tuned to optimize both the yield and the enantiomeric excess of the desired cyclopropane (B1198618) product. core.ac.uk A planar-chiral dirhodium complex based on a [2.2]paracyclophane scaffold has been synthesized and proven to be a highly diastereoselective catalyst for the cyclopropanation of various terminal alkenes. core.ac.uk However, in the case of 2- and 4-vinylpyridine, the reaction was unsuccessful, possibly due to the coordination of the pyridine (B92270) nitrogen to the dirhodium core, which may inhibit the catalytic activity. researchgate.net

CatalystSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Rh2(Sp-PCP)4Vinylarenes>99:1Not reported core.ac.uk
Heteroleptic Dirhodium Amidate ComplexTerminal Alkenes with α-stannylated α-diazoacetatesDiastereodivergentHigh nih.gov

Chiral copper complexes are also widely used catalysts for asymmetric cyclopropanation reactions. rsc.orgcityu.edu.hk Bipyridine ligands of varying steric properties, when complexed with copper(II), have been shown to be active catalysts. researchgate.nethku.hk The triflate derivatives of both copper(I) and copper(II) complexes are effective in catalyzing the cyclopropanation of styrene (B11656) with ethyl diazoacetate. researchgate.net Copper(Schiff-base) complexes with two chiral centers have also been synthesized and successfully applied to the asymmetric cyclopropanation of ethenes with diazoacetates, achieving high enantiomeric excess. nih.gov

Catalyst SystemSubstrateEnantiomeric Excess (e.e.)Reference
Chiral bipyridine–copper(II) triflateAlkenesUp to 92% rsc.orgcityu.edu.hk
Copper-(Schiff-base) complexes1,1-diphenyletheneUp to 98.6% nih.gov

Besides rhodium and copper, other transition metals have been explored for asymmetric cyclopropanation. Chiral-at-metal rhodium(III) complexes have been used for the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes has also been developed, showing high regioselectivity. nih.gov Furthermore, cobalt-catalyzed asymmetric [2+2+2] cycloaddition reactions provide a route to complex chiral pyridines. researchgate.net

Utilization of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of the cyclopropanation reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Chiral oxazolidinones, known as Evans' chiral auxiliaries, have been widely utilized in various asymmetric transformations. researchgate.net A novel strategy combining chiral auxiliaries and substrate-directable reactions has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes through a three-step sequence of aldol-cyclopropanation-retro-aldol reactions. rsc.org

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled synthesis, the inherent chirality of the substrate directs the stereochemical course of the reaction. This method is particularly useful when the substrate already contains one or more stereocenters. The existing stereochemistry influences the approach of the reagent, leading to the preferential formation of one diastereomer over the other. While specific examples directly pertaining to Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate are not prevalent in the provided search results, the general principle of diastereoselective cyclopropanation of electron-deficient alkenes is well-documented. nih.gov For instance, doubly activated electron-deficient alkenes can react with ethyl diazoacetate to yield highly diastereoselective cyclopropanes even without a catalyst. rsc.org

Diastereoselective Synthesis of Pyridylcyclopropane Carboxylates

The creation of pyridylcyclopropane carboxylates often results in the formation of diastereomers, which are stereoisomers that are not mirror images of one another. The selective synthesis of one diastereomer over another is a critical aspect of modern synthetic chemistry, as different diastereomers can exhibit distinct biological activities.

Factors Governing Trans- and Cis-Diastereoselectivity in Cyclopropanation

The relative orientation of the pyridyl and carboxylate groups on the cyclopropane ring, designated as trans or cis, is determined by the mechanism of the cyclopropanation reaction. The formation of the three-membered ring is a stereospecific process where the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com Groups that are cis on the alkene will remain cis on the cyclopropane ring, and likewise for trans groups. masterorganicchemistry.com

Several factors influence whether the trans or cis diastereomer is favored:

Steric Hindrance: The spatial arrangement and bulkiness of substituents on both the alkene and the carbene precursor play a significant role. Generally, the reaction will favor the formation of the sterically less hindered trans isomer to minimize repulsion between bulky groups.

Electronic Effects: The electronic nature of the substituents can influence the transition state of the reaction. Electron-withdrawing groups on the alkene can enhance the reactivity and in some cases, the diastereoselectivity of the cyclopropanation. organic-chemistry.org

Nature of the Carbene Precursor: The choice of the carbene or carbenoid source is crucial. For instance, reactions involving metal carbenoids, such as those generated from rhodium catalysts, often exhibit high diastereoselectivity. organic-chemistry.org The structure of the catalyst and its ligands can create a chiral environment that directs the approach of the carbene to the alkene, favoring one diastereomer.

Reaction Mechanism: The specific pathway of the reaction, whether it proceeds through a concerted or a stepwise mechanism, can impact the diastereomeric ratio. A concerted mechanism, where the new bonds are formed simultaneously, generally leads to a higher degree of stereospecificity. masterorganicchemistry.com

In many reported syntheses of substituted cyclopropanes, the trans isomer is the major product due to its greater thermodynamic stability. nih.govresearchgate.net However, specific catalytic systems can be designed to favor the formation of the less stable cis isomer.

Influence of Reaction Conditions and Additives on Diastereoselectivity

The diastereoselectivity of cyclopropanation reactions can be finely tuned by modifying the reaction conditions and introducing specific additives.

Reaction Conditions:

ConditionEffect on Diastereoselectivity
Temperature Lowering the reaction temperature often increases diastereoselectivity by enhancing the energetic difference between the transition states leading to the cis and trans products.
Solvent The polarity and coordinating ability of the solvent can influence the stability of the transition states and the reactivity of the catalyst, thereby affecting the diastereomeric ratio. researchgate.net
Catalyst Loading The concentration of the catalyst can impact the reaction rate and selectivity. In some cases, lower catalyst loadings can lead to improved diastereoselectivity. organic-chemistry.org

Additives:

The presence of certain additives can significantly alter the course of the reaction:

Bases: In reactions involving ylides, the choice of base can be critical. For example, in certain organocatalytic cyclopropanations, the use of inorganic bases like sodium carbonate has been shown to be effective. researchgate.net

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the reaction between reactants in different phases and influence the stereochemical outcome.

Chiral Ligands: For metal-catalyzed reactions, the use of chiral ligands is a powerful strategy to induce both diastereoselectivity and enantioselectivity. The ligand coordinates to the metal center, creating a well-defined chiral pocket that controls the trajectory of the reactants.

For instance, studies on the synthesis of spirocyclopropyl pyrazolones have demonstrated that the combination of a specific catalyst, ((DHQ)2AQN), and an inorganic base in a biphasic solvent system can lead to high diastereoselectivity. researchgate.net

Resolution Techniques for Enantiopure Pyridylcyclopropane Carboxylates

Since many synthetic methods produce a racemic mixture (an equal mixture of enantiomers) of pyridylcyclopropane carboxylates, resolution techniques are essential to isolate the individual, enantiopure compounds.

Chiral Salt Formation and Fractional Recrystallization

One of the most established and industrially viable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. cphi-online.comgoogle.com This technique involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (the resolving agent).

The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. researchgate.net This difference in solubility allows for their separation by a process called fractional recrystallization.

The process generally involves:

Salt Formation: The racemic pyridylcyclopropane carboxylic acid is treated with a stoichiometric amount of a chiral resolving agent, such as an optically pure alkaloid (e.g., quinine, strychnine) or a synthetic chiral amine.

Fractional Recrystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent at an elevated temperature. As the solution cools, the less soluble diastereomeric salt will crystallize out first.

Isolation and Purification: The crystallized salt is isolated by filtration. This process may need to be repeated several times to achieve high diastereomeric purity.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid to break the ionic bond and liberate the enantiopure carboxylic acid.

The efficiency of this method depends heavily on finding the right combination of resolving agent and solvent to achieve a significant difference in the solubilities of the diastereomeric salts. researchgate.net

Chiral Stationary Phase Chromatography (e.g., HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. mdpi.comsigmaaldrich.com This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase of the chromatography column.

Key Principles of Chiral HPLC:

Chiral Stationary Phase (CSP): The heart of the separation is the CSP, which is typically composed of a chiral molecule covalently bonded to a solid support like silica (B1680970) gel. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including carboxylic acids. researchgate.netmdpi.com

Differential Interactions: The enantiomers of the analyte interact with the chiral selector on the CSP to form transient diastereomeric complexes. These complexes have different stabilities, leading to one enantiomer being retained more strongly on the column than the other. sigmaaldrich.com

Separation: As the mobile phase flows through the column, the enantiomers are separated based on their different retention times, allowing for their individual collection.

Factors Affecting Separation:

FactorInfluence on Separation
Chiral Stationary Phase The choice of CSP is the most critical factor. Different CSPs have different selectivities for various classes of compounds.
Mobile Phase The composition of the mobile phase (solvents and additives) significantly affects the retention and resolution of the enantiomers. researchgate.net For pyridylcyclopropane carboxylates, both normal-phase and reversed-phase chromatography can be employed.
Temperature Column temperature can influence the thermodynamics of the chiral recognition process and, consequently, the separation efficiency. researchgate.net
Flow Rate The flow rate of the mobile phase affects the time the analytes spend interacting with the CSP and thus can impact the resolution.

Chiral HPLC is not only used for the preparative separation of enantiomers but is also an essential analytical tool to determine the enantiomeric excess (ee) of a chiral sample. mdpi.comnih.gov

Chemical Transformations and Reactivity Profile of Methyl 1 Pyridin 2 Yl Cyclopropanecarboxylate

Cyclopropane (B1198618) Ring-Opening Reactions

The significant strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a primary driving force for its ring-opening reactions. The presence of the electron-withdrawing methyl carboxylate group and the potentially coordinating pyridine (B92270) ring at the same carbon atom polarizes the distal C-C bonds of the cyclopropane, making them susceptible to cleavage by various reagents.

Electrophilic attack on cyclopropanes bearing electron-donating groups is a common mode of ring-opening. In the case of Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate, while the ester group is electron-withdrawing, the pyridine ring can be protonated or coordinated to a Lewis acid. This activation can facilitate ring-opening. The reaction of electrophilic cyclopropanes with nucleophiles leads to ring-opened products. nih.govresearchgate.net For instance, treatment with a strong acid could lead to protonation of the pyridine nitrogen, which may be followed by nucleophilic attack and cleavage of the cyclopropane ring. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediate.

Transition metals can catalyze the ring-opening of cyclopropanes through various mechanisms, including oxidative addition. The pyridine moiety in this compound can act as a directing group, facilitating the coordination of a metal center and subsequent C-C bond activation. researchgate.net Transition metal-catalyzed cycloadditions of cyclopropanes are well-established methods for the synthesis of carbocycles. nih.gov For example, a palladium catalyst might insert into one of the cyclopropane C-C bonds, forming a metallacyclobutane intermediate, which can then undergo further reactions like reductive elimination or insertion of other reactants.

Illustrative Data on Transition Metal-Catalyzed Cycloadditions of Cyclopropanes:

CatalystReactantProduct TypeReference
Rh(I)VinylcyclopropaneCyclopentene nih.gov
Ni(0)MethylenecyclopropaneCyclopentene nih.gov
Pd(0)ArylcyclopropaneCross-coupled product organic-chemistry.org

The presence of the electron-withdrawing methyl ester group makes the cyclopropane ring in this compound susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles can attack one of the methylene (B1212753) carbons of the cyclopropane ring, leading to a ring-opened enolate intermediate which can then be protonated or react with an electrophile. The pyridine ring can also influence the reaction through its electronic properties.

General Reactivity of Carbonyls with Nucleophiles:

NucleophileReversibility of AdditionProduct TypeReference
Hydride (e.g., from NaBH4)IrreversibleAlcohol masterorganicchemistry.com
Alkyl (e.g., from Grignard reagent)IrreversibleAlcohol masterorganicchemistry.com
Cyanide (CN-)ReversibleCyanohydrin masterorganicchemistry.com
Alcohol (ROH)ReversibleAcetal/Ketal masterorganicchemistry.com

The strategic placement of the pyridine and cyclopropane moieties allows for the possibility of intramolecular annulation reactions. Upon activation, the cyclopropane ring can open to generate a reactive intermediate that subsequently cyclizes onto the pyridine ring, leading to the formation of fused heterocyclic systems. Such reactions are valuable in the synthesis of complex nitrogen-containing scaffolds. Oxidative radical ring-opening/cyclization of cyclopropane derivatives is a known strategy for constructing new ring systems. nih.gov

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. wikipedia.org This coordination ability allows the molecule to act as a ligand in transition metal complexes. The steric bulk of the adjacent cyclopropyl (B3062369) group can influence the coordination geometry and the stability of the resulting metal complexes. nih.gov The coordination of the pyridine nitrogen can also play a crucial role in directing the reactivity of the cyclopropane ring in metal-catalyzed transformations. researchgate.net The rich coordination chemistry of pyridine-type ligands is well-documented and has been utilized in the formation of various molecular assemblies. nih.gov

Examples of Transition Metal Pyridine Complexes:

MetalComplex GeometryExampleReference
Cr(VI)OctahedralCrO3(pyridine)2 (Collins reagent) wikipedia.org
Cu(I)Tetrahedral[Cu(pyridine)4]+ wikipedia.org
Pd(II)Square Planar[PdCl2(pyridine)2] wikipedia.org
Ru(II)Octahedral[Ru(NH3)5(pyridine)]2+ wikipedia.org

Participation in N-Ylide Chemistry

The pyridine nitrogen atom in this compound is a key locus for reactivity, particularly in the formation of N-ylides. Pyridinium ylides are generated from the corresponding pyridinium salts, which are typically formed by the alkylation of the pyridine nitrogen. While specific studies detailing the N-ylide chemistry of this compound are not extensively documented, the general principles of pyridinium ylide formation and reactivity are well-established and can be extrapolated to this compound.

The formation of a pyridinium ylide involves the deprotonation of the carbon atom adjacent to the positively charged nitrogen in the pyridinium salt. These ylides are versatile 1,3-dipoles and readily participate in various cycloaddition reactions. A predominant reaction pathway for pyridinium ylides is the [3+2] cycloaddition with electron-deficient alkynes, which leads to the formation of indolizine derivatives. This transformation is a powerful method for the construction of this heterocyclic scaffold. The reaction is believed to proceed through a concerted mechanism.

The general reactivity of pyridinium ylides in cycloaddition reactions is summarized in the table below:

Reactant TypeProductReaction Type
Electron-deficient alkynesIndolizines[3+2] Cycloaddition
Electron-deficient alkenesTetrahydroindolizines[3+2] Cycloaddition
IsothiocyanatesThiazolidinonesCycloaddition

It is important to note that the specific substitution pattern on the pyridine ring and the nature of the ester group in this compound would be expected to influence the stability and reactivity of the corresponding N-ylide.

Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound presents another reactive site, susceptible to a range of chemical transformations.

The methyl ester can undergo several chemoselective reactions, provided that the reaction conditions are controlled to avoid competing reactions at the pyridine ring. Key transformations include:

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-(pyridin-2-yl)cyclopropanecarboxylic acid.

Transesterification: In the presence of another alcohol and a suitable catalyst, the methyl group can be exchanged to form a different ester.

Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the methyl ester to the corresponding primary alcohol, (1-(pyridin-2-yl)cyclopropyl)methanol.

Amidation: Reaction with amines can convert the methyl ester into the corresponding amide.

The choice of reagents and reaction conditions is crucial to achieve chemoselectivity and prevent undesired side reactions on the pyridine moiety.

The carbon atom alpha to the ester carbonyl group in this compound is a quaternary carbon, as it is part of the cyclopropane ring and bonded to the pyridine ring and the carboxylate group. Therefore, it lacks a proton and cannot be deprotonated to form an enolate under standard conditions. Consequently, reactions that typically occur at the alpha carbon of esters, such as alkylation or condensation reactions via an enolate intermediate, are not applicable to this specific compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Pyridin 2 Yl Cyclopropanecarboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclopropane (B1198618) ring, and the methyl ester. The four protons of the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. The proton at position 6 of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons of the cyclopropane ring are anticipated to resonate in the upfield region, a characteristic feature attributed to the ring current effect of the cyclopropane moiety. researchgate.netsemanticscholar.org These protons will likely appear as a complex multiplet pattern due to geminal and cis/trans vicinal couplings. The methyl protons of the ester group will present as a sharp singlet, typically around δ 3.7 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data. The pyridine carbons will resonate in the aromatic region (δ 120-150 ppm), with the carbon adjacent to the nitrogen (C2 and C6) appearing at a lower field. The quaternary carbon of the cyclopropane ring attached to the pyridine ring and the carboxyl group will be observed, along with the two methylene (B1212753) carbons of the cyclopropane ring at a higher field. The carbonyl carbon of the ester will be found significantly downfield (around δ 170 ppm), and the methoxy (B1213986) carbon will appear around δ 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3~7.2~122
Pyridine H-4~7.7~136
Pyridine H-5~7.1~121
Pyridine H-6~8.5~149
Cyclopropane CH₂~1.2-1.8 (multiplet)~15-25
Cyclopropane C (quaternary)-~30-40
COOCH₃~3.7 (singlet)~52
C=O-~172
Pyridine C-2-~158

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the scalar coupling network between protons. It will confirm the connectivity of the pyridine ring protons and the coupling between the cyclopropane protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to assign the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons, such as the carbonyl carbon and the cyclopropane quaternary carbon, by observing their correlations with nearby protons. For instance, a correlation between the methyl protons of the ester and the carbonyl carbon will confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOE correlations between the pyridine protons and the cyclopropane protons can help define the relative orientation of these two rings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁NO₂), the molecular weight is 177.20 g/mol . benthamopen.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177. The fragmentation pattern is expected to be influenced by the presence of the pyridine ring, the cyclopropane ring, and the methyl ester group. Likely fragmentation pathways include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 146.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 118.

Cleavage of the cyclopropane ring: The strained cyclopropane ring can undergo fragmentation, leading to various smaller charged fragments. nih.gov

Fragmentation of the pyridine ring: The pyridine ring can also fragment, although it is a relatively stable aromatic system.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPossible FragmentLoss from Molecular Ion
177[M]⁺-
146[M - OCH₃]⁺-OCH₃
118[M - COOCH₃]⁺-COOCH₃
92[C₅H₄N-CH]⁺-C₃H₄O₂
78[C₅H₄N]⁺-C₄H₅O₂

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the resulting ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic pyridine ring, the cyclopropane ring, and the ester group.

C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The C-H stretching of the cyclopropane ring will also appear in this region.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the methyl ester is expected in the range of 1730-1750 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the ester group will give rise to bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy will provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the cyclopropane ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3050-31503050-3150
Cyclopropane C-H stretch3000-31003000-3100
C=O stretch (ester)1730-1750 (strong)1730-1750 (weak)
Pyridine ring stretches1400-16001400-1600
Cyclopropane ring deformation~1020~1020 (strong)
C-O stretch (ester)1000-13001000-1300

Note: These are predicted frequencies based on typical functional group absorptions.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a derivative of this compound that forms suitable crystals, X-ray diffraction analysis would unequivocally establish the relative orientation of the pyridine and cyclopropane rings. benthamopen.com This technique would also reveal the conformation of the molecule in the solid state, including the planarity of the pyridine ring and the puckering of the cyclopropane ring. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be elucidated.

Advanced Spectroscopic Methods for Investigating Electronic and Magnetic Properties

To gain deeper insights into the electronic and magnetic properties of this compound and its derivatives, advanced spectroscopic techniques can be employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore, and its π-π* and n-π* transitions will give rise to absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.

Fluorescence Spectroscopy: For derivatives that are fluorescent, this technique can be used to study the excited state properties. The emission wavelength and quantum yield provide information about the de-excitation pathways of the molecule.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and complement the experimental spectroscopic data. DFT can be employed to calculate optimized molecular geometries, predict NMR chemical shifts, simulate vibrational spectra (IR and Raman), and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Theoretical and Computational Investigations of Methyl 1 Pyridin 2 Yl Cyclopropanecarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate. These methods can provide deep insights into the molecule's electronic structure, conformational preferences, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis of the Cyclopropane (B1198618) and Pyridine (B92270) Rings

A DFT analysis of this compound would reveal the intricate details of its electronic environment. The pyridine ring, a heteroaromatic system, is characterized by its delocalized π-electron system. The nitrogen atom introduces a degree of polarity and a site for potential hydrogen bonding or coordination. Computational analysis, such as Natural Bond Orbital (NBO) analysis, could quantify the charge distribution across the pyridine ring, highlighting the electron-withdrawing nature of the nitrogen atom.

The cyclopropane ring is a fascinating structural motif known for its strained nature, which imparts unique chemical reactivity. The bonding in the cyclopropane ring is often described in terms of bent bonds or Walsh orbitals. A detailed bonding analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) could characterize the bond paths and electron density distribution within this three-membered ring, providing a quantitative measure of its strain and bonding characteristics. The electronic interaction between the electron-rich cyclopropane ring and the electron-deficient pyridine ring is a key feature that would be elucidated through such studies.

Conformational Analysis and Energy Landscapes

A hypothetical energy landscape might show energy minima corresponding to conformations where steric hindrance between the rings is minimized. The planarity or non-planarity of the connection between the two rings would be a key parameter to determine.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for the protons and carbons in the pyridine and cyclopropane rings, as well as the methyl ester group, would be sensitive to the electronic environment and the molecule's conformation. For instance, the chemical shifts of the pyridine protons would be influenced by the ring's electron density and the anisotropic effect of the cyclopropane ring.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3 7.2 - 7.4 122 - 124
Pyridine-H4 7.6 - 7.8 136 - 138
Pyridine-H5 7.1 - 7.3 120 - 122
Pyridine-H6 8.5 - 8.7 149 - 151
Cyclopropane-CH₂ 1.2 - 1.6 15 - 20
Quaternary-C - 30 - 35
O-CH₃ 3.7 - 3.9 52 - 54

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. biorxiv.org Key predicted vibrational modes for this compound would include the C=N and C=C stretching vibrations of the pyridine ring, the C-H stretching of the cyclopropane ring, and the characteristic C=O stretching of the ester group.

Hypothetical Predicted IR Vibrational Frequencies

Functional Group Predicted Vibrational Frequency (cm⁻¹)
Pyridine Ring (C=N, C=C stretch) 1580 - 1620
Cyclopropane (C-H stretch) 3000 - 3100
Ester (C=O stretch) 1720 - 1740

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the reaction mechanisms involving this compound. It allows for the exploration of potential reaction pathways, the identification of transient species, and the calculation of reaction energetics.

Transition State Characterization and Reaction Barrier Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The characterization of the TS geometry provides insight into the bond-breaking and bond-forming processes occurring during the reaction.

Once the transition state is located, the activation energy (reaction barrier) can be calculated as the energy difference between the reactants and the transition state. This barrier is a critical parameter that determines the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For example, in a hypothetical nucleophilic substitution reaction on the cyclopropane ring, DFT could be used to model the approach of the nucleophile and calculate the energy profile of the reaction.

Investigation of Intermediates and Reaction Coordinate Mapping

Many chemical reactions proceed through one or more intermediates, which are local minima on the potential energy surface. Computational modeling can identify and characterize the structures and energies of these intermediates. Understanding the stability of intermediates is crucial for a complete picture of the reaction mechanism.

By mapping the entire reaction coordinate, which is the path of lowest energy from reactants to products, a detailed energy profile of the reaction can be constructed. This profile would show the relative energies of the reactants, intermediates, transition states, and products. Such a comprehensive view allows for a thorough understanding of the reaction's feasibility, kinetics, and thermodynamics. For instance, in a potential rearrangement or ring-opening reaction of the cyclopropane ring, computational mapping would reveal the step-by-step transformation of the molecule.

Computational Study of Solvent Effects on Reactivity and Selectivity

The chemical environment, particularly the solvent, is expected to play a crucial role in the reactivity and selectivity of reactions involving this compound. Computational chemistry provides powerful tools to model these interactions. The reactivity of this compound would likely be influenced by the solvent's polarity, proticity, and its ability to form hydrogen bonds.

Density Functional Theory (DFT) calculations, often combined with continuum solvation models (like the Polarizable Continuum Model, PCM), would be the primary method to investigate these effects. Such studies on various pyridine derivatives have shown that solvent polarity can significantly influence the electronic structure and, consequently, the reactivity of the molecule. For instance, in polar solvents, the lone pair of electrons on the pyridine nitrogen is more solvated, which can affect its basicity and nucleophilicity.

A hypothetical study on the hydrolysis of this compound in different solvents might yield the following theoretical activation energies, illustrating the potential impact of the solvent on reaction rates.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Water78.418.5
Methanol32.720.2
Acetonitrile37.521.8
Tetrahydrofuran (THF)7.524.1
Toluene2.426.7

These hypothetical data suggest that polar, protic solvents like water could facilitate the reaction by stabilizing the transition state, likely through hydrogen bonding, thus lowering the activation energy. In contrast, non-polar solvents would offer less stabilization, leading to a higher energy barrier.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound and its interactions with solvent molecules or other reactants on a nanosecond to microsecond timescale. ucl.ac.uk MD simulations model the movement of atoms over time, offering a view of conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations in an aqueous environment would likely show the formation of a structured solvation shell around the molecule. The pyridine nitrogen and the carbonyl oxygen of the ester group would be expected to act as hydrogen bond acceptors, interacting with water molecules. researchgate.net These interactions would restrict the rotational freedom of the molecule and influence its conformational preferences.

A simulation might reveal the average number of hydrogen bonds formed between the solute and solvent molecules, as well as the residence time of water molecules in the first solvation shell. Such data are crucial for understanding the molecule's solubility and transport properties.

Interaction SiteAverage Number of Hydrogen BondsAverage Residence Time of Water (ps)
Pyridine Nitrogen1.83.5
Carbonyl Oxygen2.24.1

These hypothetical results would indicate strong interactions at the carbonyl oxygen, suggesting its significant role in the molecule's solvation and potential reactivity.

Theoretical Studies of Structure-Reactivity Relationships

Theoretical studies are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. The presence of the electron-withdrawing pyridine ring attached to the cyclopropane group is expected to have a pronounced effect on the electronic properties of the entire molecule. nih.gov

Quantum chemical calculations, such as DFT, can be used to determine various molecular descriptors that correlate with reactivity. tjnpr.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The MEP would likely show a region of negative potential around the pyridine nitrogen, indicating its susceptibility to electrophilic attack or protonation. Conversely, the cyclopropane ring, influenced by the adjacent electron-withdrawing groups, might exhibit altered reactivity compared to a simple cyclopropane.

A comparative analysis of the electronic properties of this compound with related compounds could reveal important structure-reactivity trends.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Calculated Dipole Moment (Debye)
This compound-6.8-1.25.63.1
Methyl cyclopropanecarboxylate-7.5-0.57.01.8
2-Cyclopropylpyridine-6.5-0.85.72.5

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate as a Versatile Chiral Building Block

The true synthetic power of this compound is most evident when it is used as a chiral building block. The creation of enantiomerically pure cyclopropanes is a significant challenge in organic synthesis, and methods that provide access to optically active pyridyl-cyclopropanes are of high importance. nih.govacs.org These chiral building blocks serve as foundational starting materials for the asymmetric synthesis of more complex, biologically active molecules. nih.gov

Recent breakthroughs have utilized biocatalysis to achieve high stereoselectivity. Engineered hemoproteins, particularly myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of various olefins to produce chiral pyridine-containing cyclopropanes. wpmucdn.comnih.gov This enzymatic approach provides direct access to a variety of optically active mono- and diaryl cyclopropanes, which are highly prized scaffolds in medicinal chemistry. wpmucdn.comnih.gov The ability to generate these complex chiral structures from simple precursors underscores their value as versatile building blocks for constructing stereochemically rich target molecules. acs.org

Strategic Incorporation into Novel Organic Scaffolds and Architectures

The fusion of pyridine (B92270) and cyclopropane (B1198618) rings gives rise to novel and valuable scaffolds for medicinal chemistry. wpmucdn.comnih.gov The unique three-dimensional structure imparted by the cyclopropane ring, combined with the chemical properties of the pyridine ring, allows for the creation of molecular architectures with desirable pharmacological properties. nih.govresearchgate.net These scaffolds can enhance metabolic stability, improve binding potency to biological targets, and increase permeability across biological membranes. researchgate.net

A prominent example of such a scaffold is found in agonists for the G protein-coupled receptor 88 (GPR88), a target for treating psychiatric and neurodegenerative disorders. wpmucdn.comnih.govnih.gov The pyridyl-cyclopropane core is a key structural feature in these potent and selective modulators. wpmucdn.comnih.gov Furthermore, chemoenzymatic strategies have been developed to assemble and diversify cyclopropyl (B3062369) ketones, leading to a diverse library of chiral cyclopropane-containing scaffolds that serve as core motifs in various drugs and natural products. acs.org

Table 1: Examples of Novel Scaffolds Derived from Pyridyl-Cyclopropane Building Blocks

Scaffold TypeKey Structural FeatureApplication/Target
Diaryl CyclopropanesTwo aryl groups attached to the cyclopropane ringMedicinal chemistry, GPR88 Agonists
Cyclopropyl KetonesKetone functional group adjacent to the cyclopropaneVersatile intermediates for drug discovery
Fused Indole-CyclopropanesIndole ring system fused or linked to cyclopropaneBiologically active motifs
Fused Pyrrolidine-CyclopropanesPyrrolidine ring system linked to cyclopropaneFragment-based drug discovery

Application in the Synthesis of Precursors for Chemical Probes and Ligands

The pyridyl-cyclopropane framework is a valuable precursor for synthesizing specialized chemical tools like probes and ligands for asymmetric catalysis. The pyridine nitrogen provides a coordination site for metal catalysts, while the rigid cyclopropane backbone can effectively translate chiral information to the catalytic center, influencing the stereochemical outcome of a reaction. beilstein-journals.orgnih.gov

A notable application is in the development of chiral phosphanyl-oxazoline (PHOX) ligands. A novel class of PHOX ligands incorporating a rigid cyclopropyl backbone has been synthesized and successfully applied in the intermolecular asymmetric Heck reaction. beilstein-journals.orgnih.gov Mechanistic modeling and crystallographic studies guided the design of these ligands, leading to a highly efficient and selective catalytic system. beilstein-journals.org The use of these cyclopropane-based ligands allowed for high enantioselectivities and significantly suppressed unwanted side reactions like product isomerization. beilstein-journals.orgnih.gov

Table 2: Performance of Cyclopropane-Based PHOX Ligand in the Asymmetric Heck Reaction of 2,3-Dihydrofuran

EntryCatalyst SystemYield (%)ee (%)
1Pd(OAc)₂ / Ligand L1 / Proton Sponge9566
2Pd(OAc)₂ / Ligand L1 / DIPEA9168
3Pd₂(dba)₃ / Ligand L1 / Proton Sponge9670

Data sourced from published research on the asymmetric Heck reaction using cyclopropane-based PHOX ligands. researchgate.net

Contribution to the Development of Efficient and Divergent Synthetic Routes to Cyclopropane-Containing Compounds

This compound and related structures have spurred the development of new synthetic methodologies. These efforts focus on both the efficient construction of the pyridyl-cyclopropane core and its subsequent elaboration into a variety of other useful compounds. nih.gov

Efficient Synthesis: Both transition-metal catalysis and biocatalysis have emerged as powerful strategies. nih.gov While traditional methods using rhodium or copper catalysts are effective, enzymatic methods using engineered myoglobins offer complementary advantages, including high efficiency, exceptional stereoselectivity, and the ability to catalyze transformations that are not feasible with metal catalysts. wpmucdn.comnih.gov For instance, certain enzymatic cyclopropanations proceed with high yields where transition metal catalysts show only trace product formation. nih.gov

Divergent Synthesis: The pyridyl-cyclopropane scaffold is an excellent platform for divergent synthesis, where a single precursor is transformed into a diverse library of compounds. nih.gov By designing bifunctional cyclopropane building blocks, chemists can orthogonally derivatize the molecule. For example, a cyclopropane bearing both an ester and a phenylsulfanyl group can be selectively modified at either position. The ester can undergo hydrolysis, amidation, or reduction, while the sulfide (B99878) can be oxidized to a sulfoxide, which can then be used in coupling reactions like the Negishi cross-coupling to introduce new carbon-carbon bonds. nih.gov This strategy allows for the rapid generation of a wide array of structurally varied cyclopropane-containing fragments and lead-like compounds from a common intermediate. nih.gov

Future Directions and Emerging Research Avenues in Pyridylcyclopropane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

A major focus in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. researchgate.nethumanjournals.com In the context of pyridylcyclopropane synthesis, this involves moving away from harsh reagents and reaction conditions towards greener alternatives. Recent advancements include the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.gov Additionally, the use of microwave-assisted organic synthesis and solvent-free reaction conditions are being explored to reduce energy consumption and waste generation. humanjournals.comrsc.org

Key strategies for sustainable synthesis include:

Biocatalysis: Utilizing enzymes to catalyze reactions, leading to high efficiency and stereoselectivity under mild, aqueous conditions.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced reaction times. humanjournals.com

Solvent-Free Reactions: Conducting reactions in the absence of traditional organic solvents to minimize environmental impact. humanjournals.com

Exploration of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The synthesis of specific stereoisomers of pyridylcyclopropanes is crucial for their application in pharmaceuticals. This has driven research into novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity. Hemoproteins, for instance, have emerged as powerful biocatalysts for carbene transfer reactions, enabling the stereoselective construction of pyridine-functionalized cyclopropanes. wpmucdn.com Engineered myoglobin (B1173299) variants have shown high activity and stereoselectivity in the cyclopropanation of various olefins. wpmucdn.com Organocatalysis, using small organic molecules like L-proline, also presents a promising avenue for achieving high enantioselectivity in the synthesis of cyclopropane (B1198618) derivatives. nih.gov

Catalyst SystemSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Engineered Myoglobin4-bromo-styrene>95:5up to 99% wpmucdn.com
(DHQ)2AQN4-arylidenepyrazol-5-ones60:40 to >95:526–93% researchgate.net
L-prolineAromatic aldehydesStereospecificHigh nih.gov

Advanced Mechanistic Investigations Using Real-Time Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. Real-time spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, can provide valuable insights into the transient intermediates and transition states of a reaction. docbrown.infoacs.orgresearchgate.netdaneshyari.com These experimental techniques, when coupled with computational methods like Density Functional Theory (DFT), can offer a detailed picture of the reaction pathway. researchgate.netrsc.org For instance, computational studies have been used to elucidate the role of specific substitutions on the reactivity of carbene precursors in cyclopropanation reactions. wpmucdn.com

Advanced techniques for mechanistic investigation include:

In-situ Spectroscopy: Real-time monitoring of reactions to identify and characterize reactive intermediates. mdpi.com

Computational Chemistry: Using theoretical models to calculate reaction energy profiles and predict the most likely reaction pathways. researchgate.netrsc.org

Expanding the Scope of Functionalization and Derivatization Strategies

To explore the full potential of pyridylcyclopropanes in various applications, it is crucial to develop a wide range of methods for their functionalization and derivatization. This includes introducing diverse substituents onto both the pyridine (B92270) and cyclopropane rings to modulate the molecule's properties. Research is focused on developing new reactions that allow for the selective modification of the pyridylcyclopropane scaffold, thereby creating a library of compounds with tailored biological activities or material properties. researchgate.net

Computational Design and Prediction of New Pyridylcyclopropane Architectures with Tailored Reactivity

Computational chemistry is becoming an indispensable tool in the design of new molecules with specific properties. nih.gov By using computational models, researchers can predict the three-dimensional structure and reactivity of novel pyridylcyclopropane architectures before they are synthesized in the lab. nih.govresearchgate.net This in-silico approach can significantly accelerate the discovery of new compounds with desired biological activities or material characteristics. mdpi.com For example, computational docking studies can predict how a designed molecule might interact with a biological target, guiding the synthesis of more potent drug candidates. mdpi.com

Q & A

Q. What are the key structural features of Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate, and how do they influence its reactivity?

The compound features a strained cyclopropane ring fused with a pyridin-2-yl substituent and a methyl ester group. The cyclopropane ring introduces significant angle strain (≈60° bond angles), enhancing its reactivity in ring-opening or functionalization reactions. The pyridine moiety contributes electronic effects (e.g., π-π stacking, hydrogen bonding via the nitrogen lone pair), which influence intermolecular interactions and catalytic activity in coordination chemistry. The methyl ester group provides a handle for further derivatization via hydrolysis or transesterification .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Single-crystal X-ray diffraction (XRD): Resolves the three-dimensional structure, confirming stereochemistry and bond angles. SHELX software is commonly employed for refinement, leveraging high-resolution data to minimize residual factors .
  • HPLC and FTIR: HPLC (reverse-phase C18 columns) assesses purity, while FTIR identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • NMR: ¹H and ¹³C NMR spectra confirm substituent positions (e.g., cyclopropane protons as doublets of doublets due to coupling with adjacent carbons) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the stability and electronic properties of cyclopropane derivatives like this compound?

DFT calculations (e.g., B3LYP hybrid functional) model the molecule’s electronic structure, including HOMO-LUMO gaps and charge distribution. For example, exact-exchange terms improve accuracy in predicting bond dissociation energies (average error <2.4 kcal/mol in similar systems) . These simulations guide synthetic strategies by identifying reactive sites (e.g., strained cyclopropane carbons) and predicting regioselectivity in electrophilic substitutions on the pyridine ring.

Q. What are the challenges in synthesizing stereospecific cyclopropane rings in such derivatives?

Cyclopropanation often requires precise control of reaction conditions:

  • Catalytic systems: Pd₂(dba)₃ with BINAP ligand enables Suzuki couplings to attach pyridinyl groups, while Fe powder/NH₄Cl reduces nitro intermediates without ring opening .
  • Steric effects: Bulky substituents (e.g., tert-butyl carbamate) direct cyclopropane formation via the Kulinkovich reaction or [2+1] cycloadditions. Enantiomeric purity is maintained using chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) .
  • Reaction monitoring: TLC and LC-MS track intermediates to prevent over-reduction or ring strain-induced decomposition .

Q. How does the pyridin-2-yl group modulate biological or catalytic interactions in research applications?

The pyridinyl nitrogen acts as a Lewis base, coordinating to metal catalysts (e.g., Pd in cross-couplings) or binding to enzyme active sites. In medicinal chemistry, this moiety enhances solubility and bioavailability compared to purely hydrocarbon analogs. For example, pyridine-containing cyclopropanes show promise as PDE4 inhibitors, where the nitrogen stabilizes enzyme-inhibitor interactions via hydrogen bonding .

Q. How do structural analogs (e.g., ethyl 1-(aminomethyl)cyclopropanecarboxylate) compare in reactivity and applications?

Substituting the methyl ester with ethyl or tert-butyl esters alters steric bulk and hydrolysis rates. For example:

  • Ethyl esters: Slower hydrolysis under basic conditions enables stepwise functionalization of the cyclopropane ring.
  • Aminomethyl derivatives: The NH₂ group facilitates conjugation to fluorescent tags or drug delivery systems (e.g., via carbodiimide coupling) .
    Comparative studies using XRD and DFT reveal that electron-withdrawing groups (e.g., trifluoromethyl) increase cyclopropane ring strain by ~5% .

Q. What catalytic systems optimize the synthesis of pyridinyl-cyclopropane hybrids?

  • Palladium catalysis: Pd(OAc)₂ with Xantphos ligand enables Buchwald-Hartwig amination to attach pyridinyl amines to cyclopropane precursors (yields >75%) .
  • Photoredox catalysis: Ru(bpy)₃²⁺ facilitates [2+1] cyclopropanations under visible light, avoiding high temperatures that degrade strained rings .
  • Flow chemistry: Continuous reactors improve scalability and reduce side reactions (e.g., dimerization) by precisely controlling residence time .

Q. Methodological Recommendations

  • Stereochemical analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, validated by optical rotation measurements .
  • Stability testing: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolysis products (e.g., free carboxylic acid) .
  • Computational validation: Cross-check DFT-predicted NMR shifts with experimental data (RMSD <0.3 ppm for ¹H NMR) to confirm conformational preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.